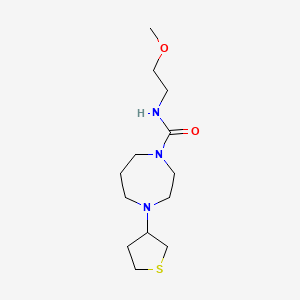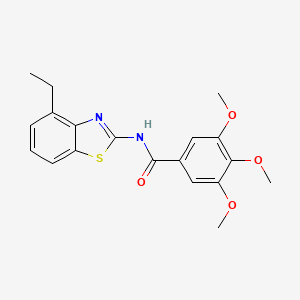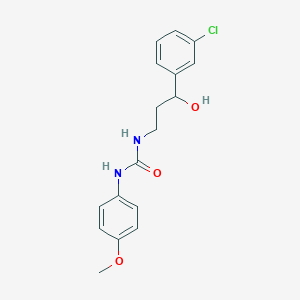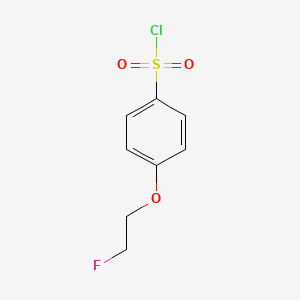![molecular formula C12H14N4O4 B2426440 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941946-92-5](/img/structure/B2426440.png)
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a complex heterocyclic compound with potential applications across various scientific disciplines. Known for its multifaceted structure, this compound features a pyrido[2,3-d]pyrimidine core, which is integral to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following stages:
Cyclization: Starting from a suitable aldehyde and an amine to form the pyrido[2,3-d]pyrimidine ring.
Methoxylation and Methylation: Introduction of the methoxy group and the N-methyl group to the compound.
Acetylation: Finally, an acetylation reaction introduces the N-methylacetamide group.
Reaction conditions usually require a polar solvent, such as dimethylformamide, and a catalyst like p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
For industrial production, the process is optimized for scalability. Continuous flow reactors are often used to maintain precise control over reaction conditions, ensuring consistency and high yield. The use of automated synthesis equipment helps in reducing human error and improving overall efficiency.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form more complex derivatives.
Reduction: Hydrogenation with catalysts such as palladium on carbon can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially in positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products
Depending on the reaction, major products include oxidized derivatives, reduced amines, and various substituted analogs that retain the core pyrido[2,3-d]pyrimidine structure.
科学研究应用
Chemistry
This compound is valuable in synthetic chemistry for developing new heterocyclic systems. It serves as a building block in the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound exhibit promising activities against certain enzymes, making them candidates for drug development.
Medicine
Industry
In the industrial context, this compound can be used as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals.
作用机制
Molecular Targets and Pathways
The compound exerts its effects by interacting with various cellular enzymes and receptors. For example, it may inhibit certain kinases, disrupting cellular signaling pathways and thus exerting anti-proliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidines: Share a similar core structure but lack the methoxy and N-methylacetamide groups.
Methoxy-substituted pyrimidines: Similar in terms of methoxy substitution but differ in the rest of their structure.
Uniqueness
The combination of the methoxy, N-methyl, and acetamide groups in 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide imparts unique chemical reactivity and biological activity, setting it apart from other similar compounds.
This compound's multifaceted characteristics and versatile applications make it a noteworthy subject of scientific investigation.
属性
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-13-8(17)6-16-11(18)9-7(20-3)4-5-14-10(9)15(2)12(16)19/h4-5H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOPEYBLTXRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B2426358.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)
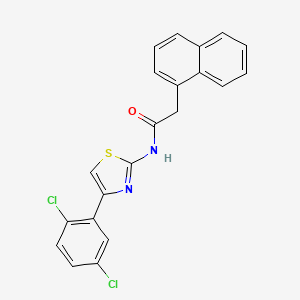

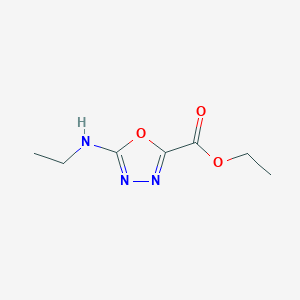
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2426370.png)
![N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2426371.png)
